molecular formula C14H19FO B7871597 1-(3-Fluoro-4-methylphenyl)heptan-1-one

1-(3-Fluoro-4-methylphenyl)heptan-1-one

Cat. No.: B7871597
M. Wt: 222.30 g/mol
InChI Key: SFBOBQBXNCRHHC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)heptan-1-one is an organic compound belonging to the class of phenylalkanones. It features a fluorine atom and a methyl group on the benzene ring, which is attached to a heptan-1-one moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methylphenyl)heptan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 3-fluoro-4-methylbenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)heptan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

  • Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 1-(3-Fluoro-4-methylphenyl)heptanoic acid

  • Reduction: 1-(3-Fluoro-4-methylphenyl)heptanol

  • Substitution: Various substituted phenylalkanones, depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)heptan-1-one has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of phenylalkanones in biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methylphenyl)heptan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom on the benzene ring can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)heptan-1-one is similar to other phenylalkanones, but its unique combination of fluorine and methyl groups sets it apart. Other similar compounds include:

  • 1-(4-Fluoro-3-methylphenyl)heptan-1-one

  • 1-(3-Fluoro-4-methylphenyl)hexan-1-one

  • 1-(3-Fluoro-4-methylphenyl)octan-1-one

These compounds differ in the length of the alkyl chain, which can affect their chemical properties and applications.

Biological Activity

1-(3-Fluoro-4-methylphenyl)heptan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a heptane backbone, a ketone functional group, and a phenyl ring substituted with both a fluoro and a methyl group. This structure may enhance its interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

The molecular formula of this compound is C₁₄H₁₈F₁O, which indicates the presence of fluorine, contributing to its chemical reactivity and biological activity. The structural features include:

Feature Description
Backbone Heptane
Functional Group Ketone
Substituents Fluoro group at the 3-position and methyl group at the 4-position on the phenyl ring

The biological activity of this compound is hypothesized to involve its interaction with various enzymes and receptors. The presence of the fluoro substituent may enhance binding affinity through halogen bonding, while the ketone group can participate in hydrogen bonding interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological responses.

Biological Activities

Research indicates that compounds with similar structures can exhibit notable biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated compounds that have shown promise as enzyme inhibitors .
  • Receptor Modulation : It may interact with receptors, influencing cellular responses and signaling cascades.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Tyrosinase Inhibition : A study focusing on compounds containing a similar phenyl motif demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. The presence of fluorine was found to enhance inhibitory activity .
  • Bioorthogonal Applications : Research exploring bioorthogonal reactions highlighted how structurally related compounds can serve as effective agents in biomedical applications, suggesting potential uses for this compound in targeted therapies .

Comparative Analysis

To better understand the biological activity of this compound, comparisons with similar compounds are valuable:

Compound Key Features Biological Activity
1-(3-Fluoro-5-methylphenyl)heptan-1-oneSimilar structure; different methyl positionStudied for enzyme interactions and potential therapeutic effects
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptaneContains chloro substituent; ketone functionalityNotable enzyme inhibition potential due to halogen bonding

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-9-8-11(2)13(15)10-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBOBQBXNCRHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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